1-Palmitoylglycerol 3-phosphate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

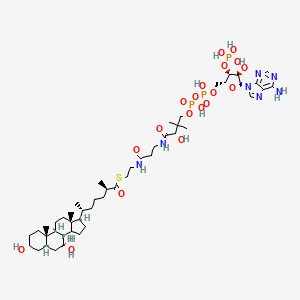

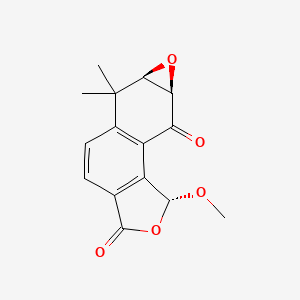

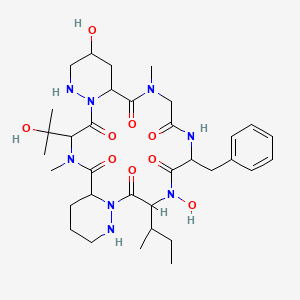

1-palmitoylglycerol 3-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1-palmitoylglycerol 3-phosphate; major species at pH 7.3. It is a conjugate base of a 1-palmitoylglycerol 3-phosphate.

Applications De Recherche Scientifique

Role in Bacterial Metabolism

Research on Escherichia coli has shown that 1-palmitoylglycerol 3-phosphate plays a role in bacterial metabolism. The acylation of glycerol 3-phosphate to form monoacylglycerol 3-phosphate involves specific enzymes, with palmitic acid esterified exclusively to position 1 (Ray et al., 1970).Substrate Specificity and Enzyme Activity

In rat liver, the substrate specificity of 1-acylglycerol 3-phosphate acyltransferase for both acylcoenzyme A and 1-acylglycerol 3-phosphate has been studied, shedding light on enzyme activity and interactions with fatty acids (Barden & Cleland, 1969).Nutritional Applications

Studies have explored the synthesis of structured triglycerides like 1,3-oleoyl-2-palmitoylglycerol, which are significant in infant nutrition, using 1-palmitoylglycerol 3-phosphate as a precursor. The processes involve specific enzymes and factors affecting yield and purity (Schmid et al., 1999).Phospholipid Synthesis and Fatty Acid Transfer

Further insights into phospholipid synthesis in Escherichia coli reveal the characteristics of fatty acid transfer from acyl-acyl carrier protein to sn-glycerol 3-phosphate, with palmitoyl-ACP forming primarily 1-acylglycerol-P (Rock, Goelz, & Cronan, 1981).Chloroplast Acyltransferase Specificities

Research on pea and spinach chloroplasts has shown that glycerol-3-phosphate acyltransferases can use acyl-(acyl-carrier protein) as a substrate, with specificities for different fatty acids, including palmitoyl groups (Frentzen et al., 2005).Acyl Lipid Formation in Oil Palm

In oil palm tissues, glycerol 3-phosphate acyltransferase, which catalyzes acyl lipid formation, shows a significant preference for palmitate. This enzyme is important in palm oil production (Manaf & Harwood, 2000).Implications in Infant Nutrition

The enzymatic preparation of 1,3-dioleoyl-2-palmitoylglycerol, a component of triglycerides in human milk fat, has been optimized for use as a human milk fat substitute (Shuangyan, 2013).

Propriétés

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYKPRNFWPPFU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

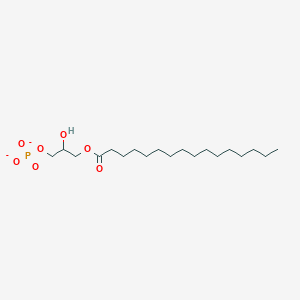

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37O7P-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoylglycerol 3-phosphate(2-) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

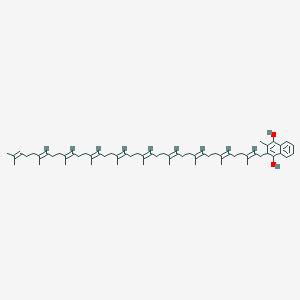

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)